REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].C[O-].[Na+].[Cl:10][C:11]1[CH:30]=[CH:29][C:14]([C:15]([C:17]2[C:26]([Cl:27])=[CH:25][C:20]([CH2:21][N:22]=[N+:23]=[N-:24])=[CH:19][C:18]=2[Cl:28])=[O:16])=[CH:13][CH:12]=1>C(O)C>[NH2:2][C:1]1[N:22]([CH2:21][C:20]2[CH:19]=[C:18]([Cl:28])[C:17]([C:15](=[O:16])[C:14]3[CH:29]=[CH:30][C:11]([Cl:10])=[CH:12][CH:13]=3)=[C:26]([Cl:27])[CH:25]=2)[N:23]=[N:24][C:3]=1[C:4]([NH2:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
149 mg
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
sodium methoxide
|
Quantity
|
93 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
4-(4-chlorobenzoyl)-3,5-dichlorobenzyl azide
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C2=C(C=C(CN=[N+]=[N-])C=C2Cl)Cl)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled slightly
|
Type
|
TEMPERATURE
|
Details
|
refluxed 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
chromatographed on a column of silica gel (50 g)
|
Type
|
WASH
|
Details
|
eluted with 19:1 (v/v) dichloromethane-methanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=NN1CC1=CC(=C(C(=C1)Cl)C(C1=CC=C(C=C1)Cl)=O)Cl)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 231 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |